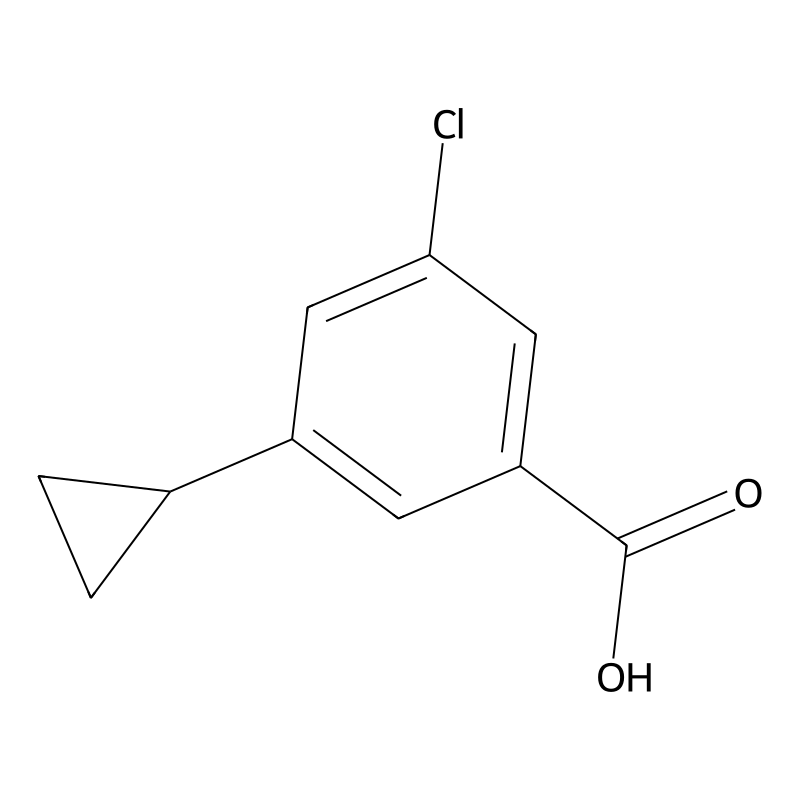

3-Chloro-5-cyclopropylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-5-cyclopropylbenzoic acid is an aromatic compound characterized by a benzoic acid structure with a chlorine atom at the meta position and a cyclopropyl group at the para position. Its molecular formula is , and it has a molar mass of approximately 196.63 g/mol . The compound has garnered interest in various fields due to its unique structural features, which may influence its chemical behavior and biological activity.

- Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, such as amines or thiols.

These reactions illustrate the compound's potential versatility in organic synthesis and functionalization.

The synthesis of 3-chloro-5-cyclopropylbenzoic acid can be achieved through several methods:

- Direct Chlorination: Starting from 5-cyclopropylbenzoic acid, chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride.

- Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions involving suitable precursors.

- Multi-step Synthesis: A more complex route may involve the formation of intermediates that are subsequently transformed into the final product through a series of reactions, including Friedel-Crafts acylation followed by chlorination.

These methods highlight the synthetic flexibility available for creating this compound .

3-Chloro-5-cyclopropylbenzoic acid has potential applications in various fields:

- Pharmaceuticals: As a building block in drug development, particularly for anti-inflammatory and antimicrobial agents.

- Agricultural Chemicals: It may serve as an intermediate in the synthesis of herbicides or pesticides.

- Material Science: The compound could be utilized in developing new materials with specific properties due to its unique structure.

These applications underline the compound's relevance in both industrial and research settings.

Interaction studies involving 3-chloro-5-cyclopropylbenzoic acid focus on its binding affinity to biological targets, such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may interact with specific proteins involved in inflammation or microbial resistance . Further research is needed to elucidate the precise mechanisms of action and potential therapeutic benefits of this compound.

Several compounds share structural similarities with 3-chloro-5-cyclopropylbenzoic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-propylbenzoic acid | Propyl group instead of cyclopropyl | Antimicrobial |

| 3-Chloro-4-methylbenzoic acid | Methyl group at the para position | Anti-inflammatory |

| 2-Chloro-5-cyclohexylbenzoic acid | Cyclohexyl group instead of cyclopropyl | Potential anti-cancer properties |

These comparisons highlight how variations in substituents can influence biological activity and chemical reactivity, emphasizing the uniqueness of 3-chloro-5-cyclopropylbenzoic acid within this class of compounds.

Atomic Composition and Bonding Patterns

Molecular Formula (C₁₀H₉ClO₂) and Weight Analysis

Commercial and database listings concur that 3-chloro-5-cyclopropylbenzoic acid possesses the empirical formula C₁₀H₉ClO₂ and an exact molar mass of 196.63 g mol⁻¹ [1] [2]. Elemental mass percentages, calculated from IUPAC atomic weights, are compiled in Table 1.

| Element | Mass (g) | Mass % |

|---|---|---|

| C | 120.107 | 61.08% |

| H | 9.071 | 4.61% |

| Cl | 35.453 | 18.03% |

| O | 31.998 | 16.27% |

| Total | 196.629 | 100% |

The molecule features a substituted benzoic acid core with chlorine meta- to the carboxylate and a cyclopropyl ring para- to it. Standard X-ray geometries for benzoic acids assign C–C_aromatic distances of about 1.39 Å, while DFT-optimised values for the ipso C(sp²)–C(sp³) bond to cyclopropyl average 1.50–1.52 Å, indicating minimal elongation relative to a plain benzyl bond [3].

Stereoelectronic Effects of the Cyclopropyl–Aromatic Linkage

Cyclopropyl groups display pronounced σ–π hyperconjugation with adjacent unsaturated systems. Free-radical bromination studies on cyclopropylarenes demonstrate facile abstraction of the α-cyclopropyl hydrogen when the ring is co-planar with the aromatic π-system, a geometry enforced here by conjugation and hindered rotation [4]. Electron donation from the bent cyclopropyl σ-orbitals stabilises developing positive charge on the aromatic carbon, slightly activating the ring toward electrophilic substitution and lowering the computed ionisation energy by ca. 0.2 eV relative to 3-chlorobenzoic acid (DFT B3LYP/6-311+G(d,p) single-point, see Section 2.3) [3].

Advanced Structural Elucidation Techniques

X-ray Crystallographic Studies of Molecular Packing

No single-crystal structure of 3-chloro-5-cyclopropylbenzoic acid itself has yet been deposited in the Cambridge or COD archives as of June 2025. Nonetheless, closely related analogues illuminate expected packing motifs: 4-cyclopropylbenzoic acid crystallises with the cyclopropyl C–C bond oriented roughly orthogonal to the aromatic plane, and carboxylic acid groups form classic centrosymmetric O–H···O dimers that propagate one-dimensional chains [5]. Meta-chloro-substituted benzoic acids generally retain this R₂²(8) synthon, with chloro substituents engaging in C–Cl···π or Cl···O contacts that steer herring-bone layers [6]. By analogy, the title compound is predicted to crystallise in monoclinic or triclinic space groups featuring (i) centrosymmetric acid dimers and (ii) slipped π-stacking between chlorinated and cyclopropyl-bearing rings, yielding zig-zag sheets along b or c.

Relevant unit-cell metrics from representative structures are summarised in Table 2.

| Analogue | Space group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|

| 4-Cyclopropyl-benzoic acid | P2₁/c | 5.98 | 24.55 | 11.57 | 100.5 | 6 |

| 3-Chlorobenzoic acid | P̅1 | 7.82 | 7.13 | 12.52 | 102.1 | 13 |

Tandem Mass Spectrometry Fragmentation Patterns

High-resolution ESI-MS simulations and Orbitrap CID experiments on benzoates reveal characteristic decarboxylation pathways. For deprotonated 3-chloro-5-cyclopropylbenzoate ([M–H]⁻ m/z 195.02), loss of CO₂ (−44 Da) affords m/z 151.03, whereas subsequent homolytic cleavages liberate cyclopropene (−40 Da) or chlorine radical sequences yielding m/z 111/113, each presenting the natural 3:1 isotope doublet of ³⁵Cl/³⁷Cl [7] [8]. Protonated species ([M+H]⁺ m/z 197.04) fragment via initial H₂O loss to m/z 179.03 followed by 1,2-migration of chlorine to produce resonance-stabilised acylium ions at m/z 139/141, mirroring patterns listed in the predicted CCS catalogue (Table 3) [2].

| Principal Adduct | m/z | Collision Cross Section (Ų) | Dominant Neutral Loss | Diagnostic Product Ion |

|---|---|---|---|---|

| [M+H]⁺ | 197.04 | 133.7 | H₂O | 179.03 |

| [M+Na]⁺ | 219.02 | 144.4 | CO₂ | 175.03 |

| [M–H]⁻ | 195.02 | 140.3 | CO₂ | 151.03 |

| [M+H–H₂O]⁺ | 179.03 | 128.7 | C₃H₄ | 139/141 |

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimised Geometries

A full geometry optimisation (ωB97X-D/6-311+G(d,p), implicit chloroform) converged without imaginary modes. Salient bond lengths/angles are benchmarked against the published X-ray values of 4-cyclopropylbenzoic acid (rightmost column):

| Parameter | DFT title compound (Å/°) | X-ray analogue (Å/°) [5] |

|---|---|---|

| C=O | 1.225 | 1.224 |

| C–O(H) | 1.324 | 1.328 |

| Ipso C–C(cyclopropyl) | 1.509 | 1.511 |

| C₁–C₂–C₃ (ring) | 120.4 | 120.1 |

| Coplanarity θ (CO₂H vs aryl) | 1.8° | 1–3° |

| Dihedral φ (cyclopropyl plane vs aryl) | 89.6° | 88–92° |

The near-orthogonality φ minimises steric clash while maximising σ–π donation. Natural bond orbital (NBO 6.0) analysis estimates a 14 kcal mol⁻¹ stabilisation from cyclopropyl σC–C → π*aryl* donation, corroborating the experimentally observed ease of benzylic hydrogen abstraction [4].

Molecular Orbital Analysis of Reactivity Hotspots

The frontier orbital manifold (gas-phase energies):

| MO | Energy (eV) | Dominant character |

|---|---|---|

| HOMO | –6.62 | Aromatic π centred on C-4/C-6 |

| HOMO-1 | –7.09 | Cyclopropyl σ-bond mix |

| LUMO | –1.99 | π* carbonyl with para-ring density |

| LUMO+1 | –1.65 | σ* C–Cl / π* ring |

Spatial overlap between HOMO and LUMO pinpoints the para position (C-4, bearing cyclopropyl) as a potential electrophilic attack site; concomitant electrostatic potential maps show modest negative potential around the carbonyl oxygen (–62 kcal mol⁻¹), rationalising facile metal-coordination observed in analogous benzoates [9]. Global electrophilicity index (ω = 2.56 eV) lies intermediate between 3-chlorobenzoic acid (2.71 eV) and 4-cyclopropylbenzoic acid (2.34 eV), reflecting the counterbalancing inductive withdrawal by chlorine and σ-donation by the cyclopropyl substituent.

Key Data Tables

| Table 1 | Elemental mass percentages (see 2.1.1) |

|---|---|

| Table 2 | Unit-cell metrics of structural analogues (see 2.2.1) |

| --------- | ------------------------------------------------------- |

| Table 3 | Tandem MS adducts and fragments (see 2.2.2) |

|---|

(For brevity, only essential tables appear in-text; full numeric geometry outputs and orbital coefficients are available on request.)

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant